4,5-Dibromopyridazin-3(2h)-one

Halogen–magnesium exchange Regioselective metalation Organomagnesium reagents

Researchers requiring iterative, predictable functionalization of pyridazin-3(2H)-one scaffolds often encounter unpredictable reactivity from generic dihalo analogs. 4,5-Dibromopyridazin-3(2H)-one solves this with exclusive C-4 bromine-magnesium exchange selectivity (55% isolated yield after H2O quench; 49-80% with carbon electrophiles) and dual aminocarbonylation yielding 4,5-dicarboxamides. • Enables sequential functionalization via retained C-5 bromine for Pd-catalyzed cross-coupling. • Eliminates Cl→Br halogen exchange issues under acidic conditions, ensuring batch-to-batch consistency in scale-up. • Supports rapid analog generation for PDE3/PDE4 inhibitor and agrochemical discovery programs.

Molecular Formula C4H2Br2N2O
Molecular Weight 253.88 g/mol
CAS No. 5788-58-9
Cat. No. B1296910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromopyridazin-3(2h)-one
CAS5788-58-9
Molecular FormulaC4H2Br2N2O
Molecular Weight253.88 g/mol
Structural Identifiers
SMILESC1=NNC(=O)C(=C1Br)Br
InChIInChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
InChIKeyAGLQURQNVJVJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromopyridazin-3(2H)-one (CAS 5788-58-9): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


4,5-Dibromopyridazin-3(2H)-one is a dihalogenated pyridazin-3(2H)-one heterocycle bearing bromine substituents at both the C-4 and C-5 positions of the electron-deficient 1,2-diazine ring [1]. Its molecular formula is C₄H₂Br₂N₂O (MW 253.88 g/mol), and it is supplied as a crystalline solid with a melting point range of 223–233 °C (depending on purity grade) . The compound serves as a versatile synthetic intermediate in medicinal chemistry, agrochemistry, and materials science, where the two C–Br bonds function as orthogonal handles for sequential metal-catalyzed cross-coupling, halogen–metal exchange, and nucleophilic substitution reactions [1]. Its role as a shelf-stable, masked equivalent of mucobromic acid further distinguishes it from other dihalopyridazinone building blocks.

Dual C–Br handles for sequential cross-coupling
Stable masked mucobromic acid equivalent
Supports regioselective C-4 metalation workflows

Why 4,5-Dibromopyridazin-3(2H)-one Cannot Be Interchanged with 4,5-Dichloro, Mono-Bromo, or Regioisomeric Analogs


Halopyridazin-3(2H)-ones are not functionally equivalent: the identity and position of halogen substituents fundamentally dictate both the regiochemical outcome and the mechanistic pathway of downstream transformations. In bromine–magnesium exchange reactions, 2-benzyl-4,5-dibromopyridazin-3(2H)-one (compound 10) undergoes exclusive C-4 metalation, while its regioisomer 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one (compound 4) follows a competing tandem SNAE–exchange pathway, producing entirely different product distributions [1]. In palladium-catalyzed aminocarbonylation, the 4,5-dibromo derivative yields 4,5-dicarboxamides via dual CO insertion, whereas the corresponding 5-iodo analog gives only mono-carboxamide products—a divergent reactivity profile that cannot be predicted from the halogen identity alone [2]. Furthermore, 4,5-dichloropyridazin-3(2H)-one undergoes facile halogen exchange to the dibromo compound upon treatment with HBr, making the dibromo variant the thermodynamically stable endpoint under acidic conditions and complicating direct substitution of dichloro for dibromo in multistep syntheses. These examples illustrate why generic substitution—even within the same dihalopyridazinone class—introduces unpredictable changes in reactivity, selectivity, and product outcome.

Dichloro analog (CAS 932-22-9)

C–Cl bonds may require more forcing Pd-catalyzed conditions and are susceptible to halogen exchange with HBr, potentially altering product profiles.

Mono-bromo or 5-iodo analogs

Lack of the second halogen handle precludes iterative bis-functionalization; aminocarbonylation with the 5-iodo compound yields mono-carboxamides rather than dicarboxamides.

Regioisomeric bromo-methoxy substrates

Bromine–magnesium exchange may follow non-selective tandem pathways, negating the exclusive C-4 regioselectivity required for predictable sequential derivatization.

Quantitative Differentiation Evidence for 4,5-Dibromopyridazin-3(2H)-one Against Closest Analogs


C-4 Regioselective Bromine–Magnesium Exchange: Exclusive Metalation vs. Tandem SNAE Pathways in Isomeric Bromopyridazinones

In a direct head-to-head comparison within the same study, 2-benzyl-4,5-dibromopyridazin-3(2H)-one (compound 10) was treated with 1 equiv of n-BuMgCl in THF at −20 °C for 3 min and quenched with H₂O, yielding exclusively 2-benzyl-5-bromopyridazin-3(2H)-one (11b) in 55% isolated yield via C-4-selective bromine–magnesium exchange; no competitive nucleophilic addition–elimination (SNAE) at C-4 was observed [1]. In contrast, the isomeric substrate 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one (compound 4) under analogous conditions gave a tandem SNAE–exchange reaction mixture rather than a single metalation product [1]. The monobromo substrate 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one (compound 1) also exhibited exclusive C-4 metalation, but lacks the second bromine handle required for subsequent iterative functionalization [1]. With PhCHO, DMF, and Ph₂CO as electrophiles, compound 10 gave the corresponding 4-functionalized-5-bromopyridazinones in 49%, 78%, and 80% isolated yields, respectively [1].

C-4 Regioselective Br–Mg Exchange
Head-to-head
Exclusive C-4 metalation; 55–80% yields with H₂O, PhCHO, DMF, Ph₂CO. No competing SNAE observed for 4,5-dibromo substrate.
Enables predictable sequential two-step pyridazinone functionalization.
Isomeric 5-bromo-4-methoxy analog produced tandem SNAE mixture under identical conditions.
Halogen–magnesium exchange Regioselective metalation Organomagnesium reagents Pyridazinone functionalization

Divergent Aminocarbonylation Outcome: 4,5-Dicarboxamide Formation vs. Mono-Carboxamide with 5-Iodo Analog

In a direct comparative study, 4,5-dibromo-2-methylpyridazin-3(2H)-one was subjected to palladium-catalyzed aminocarbonylation alongside the 5-iodo-2-methyl analog. The dibromo derivative exhibited unexpectedly high reactivity, undergoing dual CO insertion with primary amines to yield 4,5-dicarboxamides as the exclusive products; no mono-aminocarbonylation intermediate (i.e., 4-bromo-5-carboxamide or 4-carboxamido-5-bromo) was detected [1]. In contrast, the 5-iodo derivative afforded only the corresponding mono-carboxamides under identical catalytic conditions, with complete conversion and high isolated yields [1]. This product-divergence demonstrates that the 4,5-dibromo substitution pattern uniquely drives double carbonylation, a reactivity profile not observed with the mono-iodo or, by class-level inference, the mono-bromo or dichloro congeners.

Divergent Aminocarbonylation
Head-to-head
4,5-Dibromo yielded exclusive dicarboxamides. 5-Iodo analog gave only mono-carboxamides under identical Pd conditions.
Supports direct one-step construction of bis-amide libraries.
No mono-aminocarbonylation intermediate detected for dibromo compound.
Palladium-catalyzed aminocarbonylation Carbon monoxide insertion Dicarboxamide synthesis Pyridazinone medicinal chemistry

One-Pot Bis-Functionalization via Retro-Ene-Assisted Cross-Coupling: Dual Bromine Handles Enable Direct 4,5-Disubstitution

4,5-Dibromopyridazin-3(2H)-one derivatives have been demonstrated to undergo efficient one-pot bis-functionalization at both the 4- and 5-positions using Suzuki, Sonogashira, and Stille cross-coupling reactions assisted by a retro-ene fragmentation, providing direct access to 4,5-disubstituted-3(2H)-pyridazinones in a shortened synthetic sequence [1]. In a specific application, 4,5-dibromo-2-methylpyridazin-3(2H)-one reacted with phenylboronic acid under Suzuki–Miyaura conditions to give 2-methyl-4,5-diphenylpyridazin-3(2H)-one as the exclusive isolable product in 79% yield [2]. The corresponding 4,5-dichloro analog (CAS 932-22-9) can also undergo bis-functionalization, but requires more forcing conditions due to the inherently lower reactivity of C–Cl bonds toward oxidative addition with Pd(0) catalysts—a well-established class-level principle in palladium-mediated cross-coupling chemistry [REFS-1, REFS-2].

One-Pot Bis-Functionalization
Cross-study comparable
79% yield for 4,5-diphenyl derivative via Suzuki coupling. 82% yield for diferrocenyl product.
Milder one-pot bis-arylation compared to expected dichloro analog performance.
Dichloro analog may require elevated temperatures or specialized ligands.
Suzuki–Miyaura coupling Sonogashira coupling Stille coupling Retro-ene fragmentation Bis-functionalization

Halogen Exchange Thermodynamics: 4,5-Dichloro Converts to 4,5-Dibromo Under Acidic Conditions

Treatment of 4,5-dichloro-3(2H)-pyridazinone with 47% hydrobromic acid yields a mixture of 4,5-dibromo-3(2H)-pyridazinone and 4-bromo-5-chloro-3(2H)-pyridazinone, demonstrating that the dichloro compound is susceptible to nucleophilic halogen displacement with preferential substitution at the 4-position [1]. This halogen exchange phenomenon has significant practical implications: during process-scale synthesis of pyridazinone derivatives, unintended Cl→Br exchange can occur when HBr is present (e.g., as a reaction byproduct), leading to impurity formation [2]. The 4,5-dibromo compound, being the thermodynamic endpoint of this exchange, does not suffer from analogous Br→Cl scrambling, providing superior chemical stability in processes involving bromide-containing media [2].

Halogen Exchange Stability
Cross-study comparable
4,5-Dichloro partially converts to dibromo with HBr. No reverse Br→Cl scrambling for dibromo compound.
Eliminates impurity risk from halogen exchange in bromide-containing processes.
Critical for multi-kilogram scale-up and batch consistency.
Halogen exchange Nucleophilic aromatic substitution Process chemistry Scale-up synthesis

Stable Masked Mucobromic Acid: 4,5-Dibromopyridazinone Enables Azide Substitution with Superior Stability Over Free Mucobromic Acid

4,5-Dibromopyridazin-3(2H)-ones function as stable, masked derivatives of mucobromic acid, enabling nucleophilic substitution reactions with azide nucleophiles to afford azidopyridazinones in good yields [1]. The free mucobromic acid diazido derivative was obtained in only 42% yield and decomposed readily even at low temperatures, whereas the corresponding pyridazinone-derived azido products are shelf-stable and suitable for subsequent copper-catalyzed azide–alkyne cycloaddition (CuAAC) click reactions [1]. This stability differential is critical for applications requiring isolated, characterizable azide intermediates.

Stable Masked Mucobromic Acid
Cross-study comparable
Pyridazinone azido derivatives are shelf-stable. Free mucobromic acid diazido analog: 42% yield, rapid decomposition.
Preferred intermediate for azide click chemistry applications.
Mucobromic acid derivative shows low stability even at low temperatures.
Mucobromic acid equivalent Azide click chemistry Nucleophilic substitution Bioorthogonal chemistry

Optimal Application Scenarios for 4,5-Dibromopyridazin-3(2H)-one Based on Quantified Differentiation Evidence


Sequential C-4 then C-5 Functionalization of Pyridazinone Cores via Regioselective Br–Mg Exchange

The exclusive C-4 bromine–magnesium exchange selectivity of 2-benzyl-4,5-dibromopyridazin-3(2H)-one (compound 10), demonstrated by 55% isolated yield of the 5-bromo intermediate after H₂O quench and 49–80% yields with carbon-based electrophiles (PhCHO, DMF, Ph₂CO) [1], makes this compound the preferred starting material for medicinal chemistry programs requiring iterative, predictable functionalization of the pyridazin-3(2H)-one scaffold. The retained C-5 bromine serves as a second synthetic handle for subsequent Pd-catalyzed cross-coupling, enabling rapid analog generation. Neither the isomeric 5-bromo-4-methoxy substrate (which follows a non-selective tandem pathway) nor the mono-bromo substrate (which lacks the second handle) can replicate this sequential functionalization capability [1].

Direct Synthesis of 4,5-Dicarboxamide Pyridazinone Libraries via Double Aminocarbonylation

The uniquely high reactivity of 4,5-dibromo-2-methylpyridazin-3(2H)-one in palladium-catalyzed aminocarbonylation, which exclusively yields 4,5-dicarboxamides with primary amines—in contrast to the 5-iodo analog that gives only mono-carboxamides [2]—positions this compound as the reagent of choice for constructing pyridazinone-based dicarboxamide libraries. This single-step access to bis-amide derivatives is particularly relevant for PDE3/PDE4 inhibitor programs and other pyridazinone-focused drug discovery efforts where carboxamide functionality at both positions is pharmacophorically significant.

One-Pot Bis-Arylation for 4,5-Diarylpyridazinone Pharmacophore Synthesis

The demonstrated efficiency of 4,5-dibromo-2-methylpyridazin-3(2H)-one in retro-ene-assisted Suzuki–Miyaura bis-coupling, yielding 79% of the 4,5-diphenyl derivative and 82% of the diferrocenyl product [REFS-3, REFS-4], supports its use in medicinal chemistry and agrochemical discovery programs targeting 4,5-diarylpyridazinone pharmacophores. The milder conditions enabled by C–Br (vs. C–Cl) oxidative addition translate to broader functional group tolerance and higher throughput in parallel synthesis formats.

Kilogram-Scale Pyridazinone Intermediate Manufacturing with Halogen Exchange Control

For process chemistry groups scaling up pyridazinone-based active pharmaceutical ingredients (APIs) or agrochemical intermediates, the 4,5-dibromo compound eliminates the Cl→Br halogen exchange problem documented for the 4,5-dichloro analog when exposed to bromide-containing reaction media [REFS-5, REFS-6]. The thermodynamic stability of the C–Br bonds under acidic conditions ensures batch-to-batch consistency in multi-kilogram campaigns, directly addressing a key quality-by-design (QbD) concern identified during process research on dihalopyridazinone syntheses [6].

Application
Selection Property
Validation Focus
Sequential C-4 then C-5 derivatization
Exclusive C-4 Br–Mg exchange regioselectivity
Confirm retained C-5 bromide for second coupling step
Direct synthesis of 4,5-dicarboxamide libraries
Dual CO insertion under aminocarbonylation
Verify absence of mono-carboxamide intermediate
One-pot bis-arylation for diaryl pharmacophores
Mild Suzuki–Miyaura bis-coupling efficiency
Assess isolated yield and functional group tolerance
Kilogram-scale intermediate manufacturing
Resistance to halogen exchange under acidic conditions
Monitor for Cl/Br scrambling impurities during scale-up

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